molecular formula C21H25NO4 B131872 D-Tetrahydropalmatine CAS No. 3520-14-7

D-Tetrahydropalmatine

Cat. No. B131872
CAS RN: 3520-14-7
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-QGZVFWFLSA-N
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Description

D-Tetrahydropalmatine is an isoquinoline alkaloid found in several different plant species, mainly in the genus Corydalis . It has been synthetically produced by the pharmaceutical industry and marketed worldwide under different brand names as an alternative to anxiolytic and sedative drugs of the benzodiazepine group and analgesics such as opiates .


Molecular Structure Analysis

D-Tetrahydropalmatine has a molecular formula of C21H25NO4 . It has four–OCH3 groups at the 2, 3, 9, and 10 positions .


Physical And Chemical Properties Analysis

D-Tetrahydropalmatine has a molecular weight of 355.43 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Anti-Addiction Properties

THP has demonstrated potential as an anti-addiction agent. Research suggests that it may modulate neurotransmitter systems involved in addiction, making it relevant for substance abuse treatment .

Anti-Inflammatory Effects

THP exhibits anti-inflammatory properties, which could be valuable in managing inflammatory conditions. It may inhibit pro-inflammatory cytokines and reduce tissue damage .

Analgesic Activity

THP has been investigated for its analgesic effects. It may alleviate pain by interacting with opioid receptors or other pain pathways . Notably, THP can be used in the treatment of bone cancer pain .

Neuroprotective Potential

Studies indicate that THP has neuroprotective properties. It may enhance neuronal survival, making it relevant for neurodegenerative diseases .

Antitumor Properties

THP shows promise as an antitumor agent. It may inhibit tumor growth and metastasis, although further research is needed to understand its mechanisms fully .

Pharmacokinetics and Drug Delivery

Understanding THP’s pharmacokinetics is crucial. It is inadequately absorbed in the intestine, with rapid clearance and low bioavailability. Researchers have explored self-microemulsifying drug delivery systems to enhance its absorption and bioavailability .

Mechanism of Action

Target of Action

D-Tetrahydropalmatine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid . Its primary targets are the Dopamine D1 and D2 receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.

Mode of Action

THP acts as an antagonist at the Dopamine D1 and D2 receptors . This means it binds to these receptors but does not activate them, instead, it blocks or dampens the receptor’s response to dopamine. This interaction with its targets leads to a decrease in dopamine-mediated neurological activities.

Biochemical Pathways

It is suggested that it may act through several pathways, including theMMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . The use of self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of thp, thereby improving its bioavailability .

Result of Action

The molecular and cellular effects of THP’s action are diverse due to its interaction with dopamine receptors. Its pharmacological activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . These effects are likely the result of its ability to modulate dopamine-mediated activities in the brain and other parts of the body.

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359548
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tetrahydropalmatine

CAS RN

3520-14-7
Record name Tetrahydropalmatine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does D-Tetrahydropalmatine differ from its enantiomer, L-Tetrahydropalmatine, in terms of its interaction with dopamine receptors?

A: Research indicates that D-Tetrahydropalmatine and L-Tetrahydropalmatine exhibit distinct interactions with dopamine receptors. [] While L-Tetrahydropalmatine acts as a dopamine receptor antagonist, particularly at D1 receptors, D-Tetrahydropalmatine does not display affinity for D2 receptors. [] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Q2: What is the impact of D-Tetrahydropalmatine on dopamine levels in the brain?

A: Studies show that D-Tetrahydropalmatine can deplete dopamine levels in the brain. [] Specifically, administration of D-Tetrahydropalmatine was found to decrease striatal dopamine levels while concomitantly increasing homovanillic acid (HVA) levels. [] This effect suggests that D-Tetrahydropalmatine may interfere with dopamine storage or release mechanisms.

Q3: How does the structure of Tetrahydroprotoberberines, the class of compounds to which D-Tetrahydropalmatine belongs, influence their interaction with dopamine receptors?

A: The presence and position of hydroxyl groups on the Tetrahydroprotoberberine skeleton play a crucial role in determining their affinity for dopamine receptors. [] Research suggests that L-stepholidine, a Tetrahydroprotoberberine with two hydroxyl groups at the C2 and C10 positions, exhibits higher affinity for D1 receptors compared to other Tetrahydroprotoberberines. [] This finding emphasizes the importance of structural modifications in modulating the pharmacological activity of these compounds.

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